N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide
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Overview
Description
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a quinoline moiety, a thiazolidine ring, and a pyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide typically involves multiple steps. One common method includes the condensation of quinoline-4-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidine ring. Finally, the resulting compound is reacted with pyridine-4-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain cancers and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiazolidine ring can interact with enzymes, inhibiting their activity. These interactions can lead to the compound’s therapeutic effects, such as anti-cancer or anti-microbial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Thiazolidine derivatives: Compounds such as pioglitazone and rosiglitazone, used in diabetes treatment, share the thiazolidine ring.
Pyridine carboxamide derivatives: Compounds like nicotinamide and isoniazid share the pyridine carboxamide group and have various therapeutic applications.
Uniqueness
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall biological activity
Properties
Molecular Formula |
C19H12N4O2S2 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
N-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H12N4O2S2/c24-17(12-5-8-20-9-6-12)22-23-18(25)16(27-19(23)26)11-13-7-10-21-15-4-2-1-3-14(13)15/h1-11H,(H,22,24)/b16-11- |
InChI Key |
FFQZJGBBXNNIJL-WJDWOHSUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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